(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine is a chemical compound that belongs to the class of amines, specifically a substituted ethane-1,2-diamine. This compound features a bromine atom and a methyl group on the aromatic ring, making it significant in various fields of chemistry and biology. Its molecular formula is with a molecular weight of approximately 229.11692 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in drug development and synthesis of complex organic molecules.
The compound is cataloged under the Chemical Abstracts Service number 1270287-07-4 and is classified as an organic compound due to its carbon-based structure. Its classification as an amine stems from the presence of two amine functional groups (-NH2) attached to the ethane backbone. It can also be categorized under halogenated compounds due to the presence of bromine.
The synthesis of (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine typically involves several key steps:
The reaction conditions for these steps involve specific temperatures, solvents, and catalysts to achieve optimal yields. For instance, bromination may utilize bromine in a non-polar solvent, while amine introduction often requires refluxing in an aqueous medium.
The molecular structure of (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine can be represented as follows:
The compound exhibits chirality due to the presence of a stereocenter at the ethane backbone. The spatial arrangement of atoms contributes to its biological activity and interaction with targets in biological systems.
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like sodium methoxide.
The mechanism of action for (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine involves its interaction with specific biological targets such as enzymes or receptors. The binding alters their activity, potentially leading to various biological effects such as antimicrobial or anticancer activities. The exact pathways depend on the context of use and specific interactions within cellular systems.
Property | Value |
---|---|
Molecular Weight | 229.11692 g/mol |
Boiling Point | Not specified |
Density | Not specified |
(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine has several scientific applications:
This compound exemplifies the intersection between synthetic organic chemistry and biological research, highlighting its potential significance in advancing therapeutic technologies and applications.
The enantioselective synthesis of (1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine represents a significant challenge in asymmetric catalysis due to the need for precise stereocontrol at the benzylic carbon center. This chiral 1,2-diamine scaffold features a stereogenic center adjacent to an aromatic ring bearing bromo and methyl substituents at meta positions, which influence both electronic and steric properties during synthesis. The presence of the bromine atom offers potential sites for subsequent functionalization via cross-coupling reactions, making enantioselective access crucial for downstream applications in medicinal chemistry and catalysis [1] [2].
Recent advances have leveraged catalytic asymmetric C-N bond formation as a strategic approach to construct this chiral diamine motif. The aza-Henry reaction between 3-bromo-5-methylbenzaldehyde-derived imines and nitroethane derivatives has emerged as a particularly effective method. This transformation, catalyzed by chiral copper-bis(oxazoline) complexes, establishes the stereogenic center with excellent enantiocontrol (typically >90% ee) while introducing the nitrogen-containing functionality. Subsequent reduction of the nitro group to the primary amine completes the 1,2-diamine structure. Alternative routes employing chiral pool starting materials have been explored, though these often require additional protection/deprotection steps that impact overall yield [1] [6].
The steric influence of the 3-bromo-5-methylphenyl substituent significantly impacts reaction kinetics and enantioselectivity. During nucleophilic addition to imine intermediates, the ortho-effect created by the bromine atom enhances facial discrimination by chiral catalysts. Computational studies suggest that the methyl group at the meta-position further contributes to conformational restriction in transition states, explaining the high enantioselectivities observed with certain catalyst systems [1].
Table 1: Enantioselective Approaches to (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine Precursors
Key Intermediate | Catalyst System | Reaction Type | ee (%) | Yield (%) | Reference |
---|---|---|---|---|---|
β-Nitroamine derivative | Cu(II)-BOX complex | Aza-Henry | 92-95 | 85 | [1] |
N-Sulfinyl imine | Chiral sulfinamide | Nucleophilic addition | 89 | 78 | [1] |
Aziridine derivative | Yttrium-salen | Ring-opening | 90 | 65 | [1] |
Enantiopure aldehyde | N/A | Chiral pool | >99 | 71 | [6] |
Catalytic asymmetric amination represents the most sophisticated methodology for constructing the stereogenic center in (1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine. Transition metal-catalyzed hydroamination of allylic amines bearing the 3-bromo-5-methylphenyl group has shown remarkable efficiency. For instance, palladium complexes with chiral phosphinooxazoline (PHOX) ligands catalyze the Markovnikov-selective addition of ammonia equivalents to chiral allylic amines, achieving excellent enantioselectivities (up to 98% ee). The reaction proceeds through a concerted metalation-deprotonation mechanism where chirality transfer occurs via a rigid six-membered transition state, with the bulky bromine substituent positioning the aromatic ring perpendicular to the coordination plane to minimize steric interactions [1] [3].
Organocatalytic approaches have also demonstrated significant potential, particularly using chiral phosphoric acids (CPAs) derived from binaphthyl or spirobiindane scaffolds. In the asymmetric Mannich reaction between 3-bromo-5-methylphenyl glycinate Schiff bases and aldimines, CPA catalysts activate both components through dual hydrogen-bonding interactions. This activation mode creates a well-defined chiral environment where the bromine atom's steric bulk enhances diastereofacial discrimination. Recent studies with sterically hindered SPINOL-derived CPAs have achieved dr values exceeding 20:1 and ee values >95% for syn-diastereomers, which can be readily converted to the target diamine through reduction [1] [3].
Table 2: Catalytic Systems for Asymmetric Chiral Center Formation
Catalyst Type | Representative Structure | Reaction | Key Advantage | Limitation |
---|---|---|---|---|
Metal-Complexes | Cu(II)-BOX | Aza-Henry | Broad substrate scope | Moisture sensitivity |
Organocatalysts | SPINOL-CPA | Mannich | Air stability | High catalyst loading |
Bifunctional | Squaramide-urea | Hydroamination | Cooperative activation | Complex synthesis |
Chiral Lewis Acid | Mg(II)-BINOL | Ring-opening | Mild conditions | Limited applications |
The emergence of dearomative amination strategies has opened alternative routes to this chiral diamine scaffold. Chiral phosphoric acid-catalyzed reactions between phenols and azoalkenes enable the construction of complex chiral amines with all-carbon quaternary stereocenters. While not directly applied to the target molecule, these methodologies demonstrate the potential for divergent synthesis through temperature-dependent chemo-switching, where simple temperature adjustments can direct reaction pathways toward different diamine precursors [3]. Recent advances in enantioselective aziridination followed by regioselective ring-opening with nitrogen nucleophiles provide additional pathways. The ring-opening of meso-aziridines derived from bromo-methylcinnamate derivatives, catalyzed by chiral chromium-salen complexes, has proven particularly effective for synthesizing enantiopure 1,2-diamines with complementary substitution patterns [1].
Reductive amination serves as a practical alternative to asymmetric catalysis for accessing (1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine, particularly when enantioselective synthesis proves challenging. This two-step approach involves the condensation of 3-bromo-5-methylphenylglyoxal with ammonia or protected amine derivatives, followed by diastereoselective reduction using chiral catalysts or stoichiometric chiral reductants. The use of CBS oxazaborolidine catalysts for asymmetric reduction of the intermediate α-amino ketone has yielded promising results (85-90% ee), though the diastereoselectivity remains moderate (syn/anti ≈ 3:1). The major syn-isomer can be separated chromatographically and subsequently deprotected to afford the target diamine [1] [6].
When racemic synthetic routes prove more economical, chiral resolution techniques become indispensable for obtaining the enantiopure (1S)-isomer. Diastereomeric salt formation with chiral acids remains the most scalable approach for industrial production. Tartaric acid derivatives, particularly O,O'-di-p-toluoyl-(2R,3R)-tartaric acid, have demonstrated excellent discrimination for the (1S)-enantiomer of 1-(3-bromo-5-methylphenyl)ethane-1,2-diamine derivatives. The resolution efficiency depends critically on the protecting group strategy, with N-Boc-protected diamines showing superior crystallinity and diastereomeric excess (de >98%) compared to their N-Cbz counterparts. The resolved diastereomers can be separated by fractional crystallization and subsequently deprotected to afford enantiopure diamine [1] [6].
Kinetic resolution using enantioselective acylation represents a more advanced strategy that can theoretically provide both enantiomers in high purity. Lipase enzymes, particularly those from Candida antarctica (CAL-B), have shown remarkable selectivity (E > 200) for the acetylation of the (1R)-enantiomer of N-protected 1-(3-bromo-5-methylphenyl)ethane-1,2-diamine derivatives. This enzymatic discrimination allows for efficient separation where the unreacted (1S)-isomer is recovered with >99% ee at 55% conversion. Recent advances in dynamic kinetic resolution have further improved the efficiency of this approach by combining enzymatic resolution with ruthenium-catalyzed racemization of the undesired enantiomer, enabling theoretical yields up to 100% [1] [5].
Table 3: Resolution Methods for Racemic 1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine
Resolution Method | Chiral Selector | Resolution Efficiency | ee (%) | Yield (%) | Operational Considerations |
---|---|---|---|---|---|
Diastereomeric salt | O,O'-Di-p-toluoyltartaric acid | de 98% | >99 | 42 | Requires acidic protons; scalable |
Enzymatic KR | CAL-B lipase | E > 200 | >99 | 48 (theoretical max 50) | Requires N-protection; mild conditions |
Chiral chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | α = 1.8 | >99 | Variable | Preparative scale possible; expensive |
DKR | CAL-B/Ru racemase catalyst | - | >99 | 95 | High theoretical yield; complex optimization |
The strategic selection between enantioselective synthesis and chiral resolution depends on multiple factors, including scale requirements, cost constraints, and enantiomeric purity specifications. For small-scale applications requiring ultra-high ee (>99.5%), the combination of asymmetric catalysis followed by single recrystallization often proves optimal. For larger-scale production, the economic advantages of racemic synthesis followed by enzymatic resolution become increasingly compelling, particularly with recent advances in immobilized enzyme technologies that enhance catalyst recyclability [1] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5